Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate
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Overview
Description
Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloroaniline can react with piperidine under basic conditions to form the desired piperidinylphenyl intermediate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the quinoline ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, converting them into amines or dihydroquinolines, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases related to enzyme dysfunction.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its efficacy and safety in preclinical models.
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6,8-dimethyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate
- Ethyl 6,8-dimethyl-4-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoline-3-carboxylate
- Ethyl 6,8-dimethyl-4-{[4-(piperazin-1-yl)phenyl]amino}quinoline-3-carboxylate
Uniqueness
Ethyl 6,8-dimethyl-4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3-carboxylate is unique due to the presence of the piperidine ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s binding affinity and specificity towards biological targets, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 6,8-dimethyl-4-(4-piperidin-1-ylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C25H29N3O2/c1-4-30-25(29)22-16-26-23-18(3)14-17(2)15-21(23)24(22)27-19-8-10-20(11-9-19)28-12-6-5-7-13-28/h8-11,14-16H,4-7,12-13H2,1-3H3,(H,26,27) |
InChI Key |
XJEGRDZYHGVOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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